molecular formula C6H13FO5 B1146195 3-Deoxy-3-fluoro-D-glucitol CAS No. 34339-82-7

3-Deoxy-3-fluoro-D-glucitol

Cat. No.: B1146195
CAS No.: 34339-82-7
M. Wt: 184.16 g/mol
InChI Key: ZEGLBRXQLUKRML-SLPGGIOYSA-N
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Description

3-Deoxy-3-fluoro-D-glucitol: is a fluorinated derivative of D-glucitol, characterized by the replacement of a hydroxyl group with a fluorine atom at the third carbon position

Biochemical Analysis

Cellular Effects

In the context of cellular effects, 3-Deoxy-3-fluoro-D-galactitol has been found to have significant impacts. For instance, lens epithelial cells cultured in 3-Deoxy-3-fluoro-D-galactitol medium formed only 3-fluoro-3-deoxy-D-galactitol. These cells developed multiple cytoplasmic vacuoles which was prevented by the aldose reductase inhibitor AL 1576 .

Molecular Mechanism

The molecular mechanism of 3-Deoxy-3-fluoro-D-galactitol involves its ability to impede the glucokinase enzyme, leading to a notable decline in blood glucose concentrations. It is preferentially utilized by aldose reductase and glucose dehydrogenase, making its metabolism a marker for these particular enzyme activities .

Temporal Effects in Laboratory Settings

Metabolic Pathways

3-Deoxy-3-fluoro-D-galactitol is metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS), via aldose reductase, and 3-deoxy-3-fluoro-D-fructose (3-FF), via the sorbitol dehydrogenase reaction with 3-FS, in rat cerebral tissue .

Transport and Distribution

3-Deoxy-3-fluoro-D-galactitol is transported into tissues, including brain tissue, at rates similar to those of glucose

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-fluoro-D-glucitol typically involves the fluorination of D-glucitol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to remove by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy-3-fluoro-D-glucitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Deoxy-3-fluoro-D-glucitol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound serves as a probe to study enzyme-substrate interactions, particularly those involving glucokinase and hexokinase. It is also used to investigate metabolic pathways involving fluorinated sugars .

Medicine: this compound has shown potential as an antidiabetic agent by inhibiting glucokinase, leading to reduced blood glucose levels. It is also explored for its use in positron emission tomography (PET) imaging due to its structural similarity to glucose.

Industry: In the industrial sector, this compound is utilized in the production of fluorinated polymers and materials with enhanced chemical resistance and stability .

Comparison with Similar Compounds

Uniqueness: 3-Deoxy-3-fluoro-D-glucitol is unique due to its specific fluorination at the third carbon position, which imparts distinct chemical and biological properties.

Properties

CAS No.

34339-82-7

Molecular Formula

C6H13FO5

Molecular Weight

184.16 g/mol

IUPAC Name

(2R,3R,4R,5S)-4-fluorohexane-1,2,3,5,6-pentol

InChI

InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4+,5+,6+/m0/s1

InChI Key

ZEGLBRXQLUKRML-SLPGGIOYSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](CO)O)F)O)O)O

SMILES

C(C(C(C(C(CO)O)F)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)F)O)O)O

Synonyms

4-Deoxy-4-fluoro-L-gulitol

Origin of Product

United States
Customer
Q & A

Q1: How does 3-deoxy-3-fluoro-D-glucitol (3FGL) affect locusts?

A1: 3FGL is a metabolite of the injected toxin 3-deoxy-3-fluoro-D-glucose (3FG) in locusts []. Research suggests that 3FGL accumulates in the locust haemolymph after 3FG injection and acts as a competitive inhibitor of the enzyme sorbitol dehydrogenase (L-iditol: NAD+ 5-oxidoreductase EC 1.1.1.14) []. This inhibition likely disrupts the sorbitol metabolism pathway in locusts, contributing to the toxic effects of 3FG [].

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